molecular formula C8H9BO5 B1420415 4-(Carboxymethoxy)phenylboronic acid CAS No. 1072945-84-6

4-(Carboxymethoxy)phenylboronic acid

Cat. No. B1420415
M. Wt: 195.97 g/mol
InChI Key: RJTGNLGIQQFSEI-UHFFFAOYSA-N
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Description

4-(Carboxymethoxy)phenylboronic acid is a heterocyclic organic compound . It is also known by other names such as 2-(4-Boronophenoxy)acetic acid, ACMC-2098qp, and AKOS006279764 . The IUPAC name for this compound is 2-(4-boronophenoxy)acetic acid .


Molecular Structure Analysis

The molecular weight of 4-(Carboxymethoxy)phenylboronic acid is 196.0 . The molecular formula is C8H9BO5 . The compound has 5 H-Bond acceptors and 3 H-Bond donors .

Scientific Research Applications

Catalysis in Organic Synthesis

4-(Carboxymethoxy)phenylboronic acid and its derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been explored as catalysts in organic synthesis. For instance, they have shown effectiveness in catalyzing dehydrative condensation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Molecular Structure and Spectroscopy

The molecular structure and spectroscopic properties of 4-(Carboxymethoxy)phenylboronic acid have been thoroughly studied. Investigations using spectroscopic methods like FT-IR and Raman, along with computational methods, provide insights into its molecular dimer and trimer structures and their intermolecular hydrogen bonding (Dikmen & Alver, 2021).

Optical Modulation and Nanotechnology

This compound has been studied for its role in the optical modulation of materials such as carbon nanotubes. It has been used to understand the relationship between molecular structure and photoluminescence quantum yield, demonstrating potential in the field of nanotechnology and materials science (Mu et al., 2012).

Solvent Dependent Behavior

Research has also focused on the solvent-dependent structural properties of 4-(Carboxymethoxy)phenylboronic acid. This includes studies using X-ray diffraction and nuclear magnetic resonance to understand how its structural properties change in various solvents (Dikmen, Alver, & Parlak, 2018).

Bio-Application in Cancer Treatment

There is significant interest in using phenylboronic acid-functionalized polymeric micelles for targeted drug delivery to cancer cells. This approach leverages the unique properties of phenylboronic acid groups for recognizing specific cell types and promoting drug uptake (Zhang et al., 2013).

Carbohydrate Chemistry

Phenylboronic acids, including 4-(Carboxymethoxy)phenylboronic acid, play a significant role in carbohydrate chemistry. They condense with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

Nanotechnology and Biosensor Development

Phenylboronic acid derivatives have been utilized in nanotechnology and biosensor development, such as in the creation of phenylboronic acid-decorated polymeric nanomaterials for diagnostic and therapeutic applications (Lan & Guo, 2019).

Safety And Hazards

In case of skin contact with 4-(Carboxymethoxy)phenylboronic acid, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Boronic acids, including 4-(Carboxymethoxy)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are increasingly being used in diverse areas of research, including the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids .

properties

IUPAC Name

2-(4-boronophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,12-13H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTGNLGIQQFSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674573
Record name (4-Boronophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Carboxymethoxy)phenylboronic acid

CAS RN

1072945-84-6
Record name 2-(4-Boronophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Boronophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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